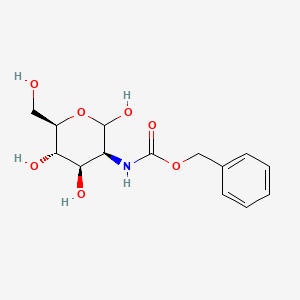
N-Carbobenzyloxy Mannosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbobenzyloxy Mannosamine is a derivative of D-mannose, a sugar molecule. This compound is often used as a protective agent in the synthesis of peptides and in biochemical research. It is known for its role in the synthesis of biologically active peptides and proteins, as well as in the study of glycoscience and the interactions between sugars and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Carbobenzyloxy Mannosamine is synthesized through a series of chemical reactions. One common method involves the methylation of 2,3,4,6-tetraaminopyrimidine with formaldehyde to produce 1,4-diaminocyclohexane. This intermediate is then reacted with carbonyl chloride to yield carbamoyl chloride, which is further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for use in research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbobenzyloxy Mannosamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Carbobenzyloxy Mannosamine has a wide range of scientific research applications, including:
Chemistry: It is used as a protective agent in the synthesis of peptides and proteins.
Biology: It is used in the study of glycoscience and the interactions between sugars and proteins.
Medicine: It is used in the synthesis of biologically active peptides and proteins, which have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-Carbobenzyloxy Mannosamine involves its role as a protective agent in chemical synthesis. It protects amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets through its functional groups, which can form bonds with other molecules, facilitating the desired chemical reactions .
Comparación Con Compuestos Similares
N-Carbobenzyloxy Mannosamine can be compared with other similar compounds, such as:
2-Amino-2-deoxy-D-glucose: Another amino sugar used in biochemical research.
2-Amino-2-deoxy-D-galactose: Similar to this compound but derived from galactose.
2-Amino-2-deoxy-D-mannose: The non-carbobenzoxy derivative of the compound.
The uniqueness of this compound lies in its carbobenzoxy protective group, which provides specific advantages in peptide synthesis and biochemical research .
Propiedades
Fórmula molecular |
C14H19NO7 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
benzyl N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1 |
Clave InChI |
FRTOTMQAWIIMKK-CEHFSTBQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















